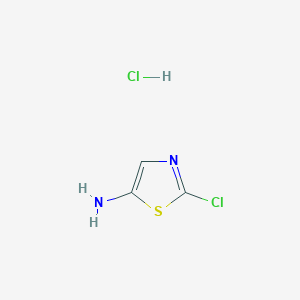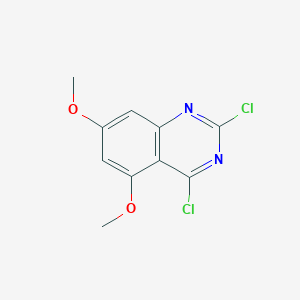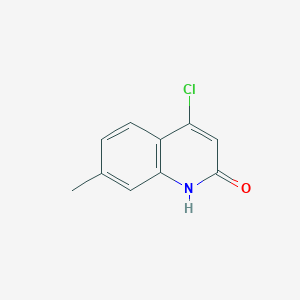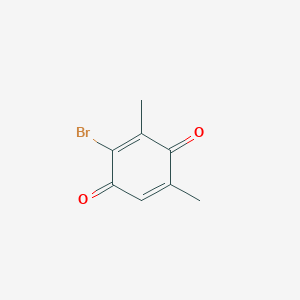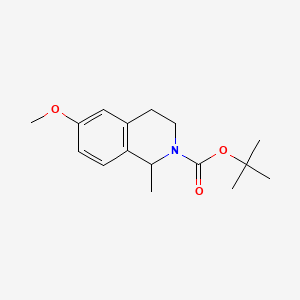
Methyl 2-(4-acetyl-2-chlorophenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-acetyl-2-chlorophenyl)acetate is an organic compound with the molecular formula C11H11ClO3 It is a derivative of phenylacetic acid and contains both an acetyl and a chloro group attached to the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-acetyl-2-chlorophenyl)acetate typically involves the esterification of 2-(4-acetyl-2-chlorophenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
[ \text{2-(4-acetyl-2-chlorophenyl)acetic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can facilitate the esterification reaction while minimizing by-products. Additionally, the reaction can be optimized by controlling temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(4-acetyl-2-chlorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products Formed
Oxidation: 2-(4-acetyl-2-chlorophenyl)acetic acid.
Reduction: Methyl 2-(4-hydroxy-2-chlorophenyl)acetate.
Substitution: Methyl 2-(4-amino-2-chlorophenyl)acetate or Methyl 2-(4-mercapto-2-chlorophenyl)acetate.
Aplicaciones Científicas De Investigación
Methyl 2-(4-acetyl-2-chlorophenyl)acetate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of Methyl 2-(4-acetyl-2-chlorophenyl)acetate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The presence of the acetyl and chloro groups can influence its interaction with molecular targets, affecting its potency and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(2-chlorophenyl)acetate: Lacks the acetyl group, making it less versatile in certain synthetic applications.
Methyl 2-(4-chlorophenyl)acetate: Similar structure but without the acetyl group, leading to different reactivity and applications.
Methyl 2-(4-acetylphenyl)acetate: Lacks the chloro group, which can affect its chemical properties and biological activity.
Uniqueness
Methyl 2-(4-acetyl-2-chlorophenyl)acetate is unique due to the presence of both the acetyl and chloro groups on the aromatic ring
Propiedades
Fórmula molecular |
C11H11ClO3 |
|---|---|
Peso molecular |
226.65 g/mol |
Nombre IUPAC |
methyl 2-(4-acetyl-2-chlorophenyl)acetate |
InChI |
InChI=1S/C11H11ClO3/c1-7(13)8-3-4-9(10(12)5-8)6-11(14)15-2/h3-5H,6H2,1-2H3 |
Clave InChI |
NDBSNEKTHUJRFZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C=C1)CC(=O)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


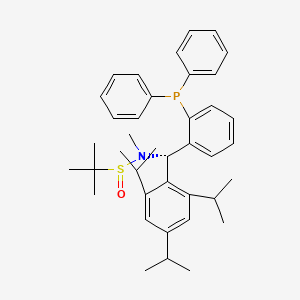
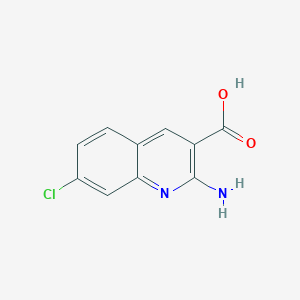
![3-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13659139.png)
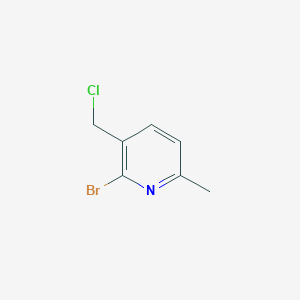
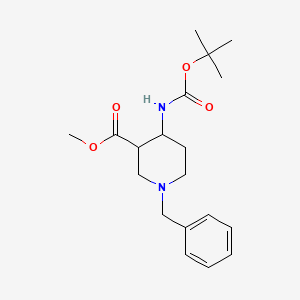
![5-Chloro-7-(phenylsulfonyl)-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13659162.png)
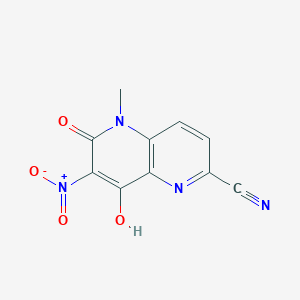
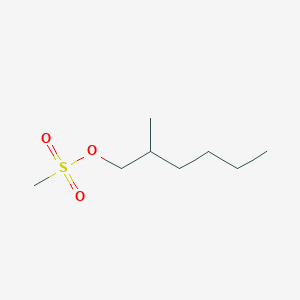
![(2-Phenylbenzo[d]oxazol-4-yl)methanamine](/img/structure/B13659174.png)
